1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane is a complex heterocyclic compound It features a unique structure that combines triazolo, pyridazin, pyrazolo, and diazepane rings
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane involves multiple steps. One common method includes the cyclization of heterocyclic diamines with nitrites or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often involve the use of bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include hydrazine hydrate, nitrites, and dicarbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a c-Met protein kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation . Its GABA A modulating activity involves binding to the GABA A receptor, enhancing its inhibitory effects on neurotransmission .
Comparison with Similar Compounds
Similar compounds include other triazole-fused pyrazines and pyridazines, such as:
- 1H-1,2,3-triazolo[4,5-b]pyrazine
- 1H-1,2,3-triazolo[4,5-c]pyridazine
- 1H-1,2,3-triazolo[4,5-d]pyridazine Compared to these compounds, 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane exhibits unique properties, such as higher potency in c-Met inhibition and better thermal stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9/c1-13-12-15-18(19-6-9-26(15)22-13)25-8-3-7-24(10-11-25)17-5-4-16-21-20-14(2)27(16)23-17/h4-6,9,12H,3,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJGBQLONSCRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.